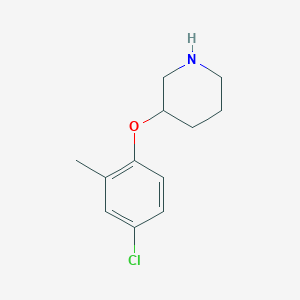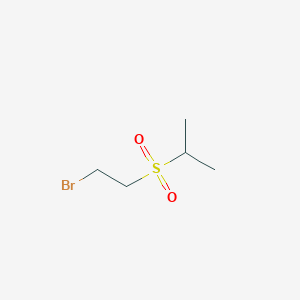
2-(2-Bromoethanesulfonyl)propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromoethanesulfonyl)propane is an organic compound with the molecular formula C5H11BrO2S. It is a brominated sulfone derivative, which makes it a valuable intermediate in organic synthesis and various chemical reactions. This compound is known for its reactivity and versatility in forming various chemical products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromoethanesulfonyl)propane typically involves the bromination of ethane derivatives followed by sulfonation. One common method is the reaction of 2-bromoethanol with propane sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and sulfonation processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2-Bromoethanesulfonyl)propane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, it can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The sulfonyl group can be involved in redox reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, and amines are commonly used.
Elimination: Strong bases such as sodium or potassium hydroxide in ethanol are typical.
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be used.
Major Products:
Substitution: Products include alcohols, ethers, and amines.
Elimination: Alkenes are the primary products.
Oxidation/Reduction: Depending on the reagents, sulfoxides or sulfides can be formed.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromoethanesulfonyl)propane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biomolecules for studying biological pathways and interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(2-Bromoethanesulfonyl)propane involves its reactivity as a brominated sulfone. The bromine atom can act as a leaving group in substitution reactions, while the sulfonyl group can participate in various chemical transformations. The molecular targets and pathways depend on the specific reactions and applications in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2-Bromoethanesulfonic acid: Similar in structure but lacks the propane group.
2-Bromoethyl methyl sulfone: Similar sulfone group but different alkyl substituents.
2-Bromoethanesulfonyl chloride: Chlorinated derivative with different reactivity.
Uniqueness: 2-(2-Bromoethanesulfonyl)propane is unique due to its combination of a bromine atom and a sulfonyl group attached to a propane backbone. This structure provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C5H11BrO2S |
|---|---|
Molekulargewicht |
215.11 g/mol |
IUPAC-Name |
2-(2-bromoethylsulfonyl)propane |
InChI |
InChI=1S/C5H11BrO2S/c1-5(2)9(7,8)4-3-6/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
PVHVRJPDTGODAW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)S(=O)(=O)CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B13506075.png)
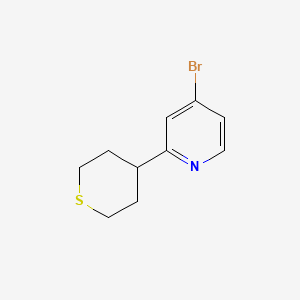

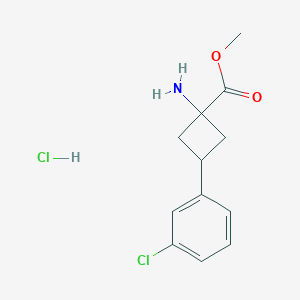
![4-[(Tert-butoxy)carbonyl]-4-azabicyclo[6.1.0]nonane-8-carboxylic acid](/img/structure/B13506111.png)

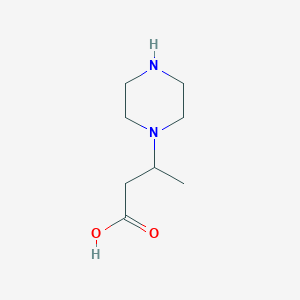

![tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]carbamate](/img/structure/B13506134.png)
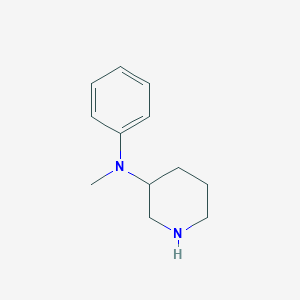
![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B13506141.png)

![3-{[(Benzyloxy)carbonyl]amino}-3-(4-tert-butylphenyl)propanoic acid](/img/structure/B13506170.png)
